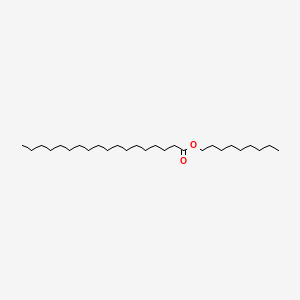
3-Amino-4-hydroxyphenylarsonic acid
説明
3-Amino-4-hydroxyphenylarsonic acid, also known as (3-Amino-4-hydroxyphenyl)arsonic acid, is a chemical compound with the molecular formula C6H8AsNO4 . Its average mass is 233.054 Da and its monoisotopic mass is 232.966934 Da .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-hydroxyphenylarsonic acid consists of carbon ©, hydrogen (H), arsenic (As), nitrogen (N), and oxygen (O) atoms . For a more detailed analysis, you may want to refer to a reliable chemical database or a scientific publication .Chemical Reactions Analysis
In the context of biotransformation, 3-Amino-4-hydroxyphenylarsonic acid can be acetylated to form N-acetyl-4-hydroxy-m-arsanilic acid . This reaction is catalyzed by N-hydroxyarylamine O-acetyltransferases .Physical And Chemical Properties Analysis
3-Amino-4-hydroxyphenylarsonic acid has an average mass of 233.054 Da and a monoisotopic mass of 232.966934 Da . More detailed physical and chemical properties may be found in specialized chemical databases .科学的研究の応用
Metabolism Research
3-Amino-4-hydroxyphenylarsonic acid has been used in research to investigate its metabolism in human liver cells . The objective of this research was to identify new arsenic metabolites of toxicological significance . More than 10 arsenic species were identified as metabolites in human hepatic cells .
Toxicology Studies
Studies have been conducted to understand the toxicological implications of 3-Amino-4-hydroxyphenylarsonic acid. A new metabolite identified as a thiolated Roxarsone was found to be more toxic than Roxarsone .
Environmental Contamination Studies
Research has been conducted to understand the environmental impact of 3-Amino-4-hydroxyphenylarsonic acid. This compound is a degradation product excreted by chickens that are fed rations amended with roxarsone . This has implications for potential environmental contamination.
Pharmaceutical Impurities
3-Amino-4-hydroxyphenylarsonic acid has been studied as an impurity in pharmaceutical chemicals . A method has been developed for the determination of small amounts of this compound in acetarsol .
Chemical Structure and Properties
The chemical structure and properties of 3-Amino-4-hydroxyphenylarsonic acid have been studied and documented . This information is crucial for its applications in various scientific research fields.
Arsenic Exposure Studies
3-Amino-4-hydroxyphenylarsonic acid has been used in studies related to arsenic exposure. Chronic exposure to inorganic arsenite through the ingestion of contaminated water and food results in various health issues . This compound, being an organic arsenic species, is used in such studies .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) are N-hydroxyarylamine O-acetyltransferases , specifically the enzymes NhoA1 and NhoA2 . These enzymes are responsible for the acetylation of 3-AHPAA in Enterobacter sp. strain CZ-1 .
Mode of Action
3-AHPAA interacts with its targets, NhoA1 and NhoA2, through an acetylation process . This process involves the transfer of an acetyl group from acetyl coenzyme A to 3-AHPAA, catalyzed by NhoA1 and NhoA2 .
Biochemical Pathways
The transformation of 3-AHPAA is part of a two-step pathway involving the reduction of 4-hydroxy-3-nitrobenzenearsonic acid (ROX) to 3-AHPAA and the subsequent acetylation of 3-AHPAA to N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA) . This pathway is facilitated by Enterobacter sp. strain CZ-1 .
Pharmacokinetics
It is known that the compound is metabolized in human hepatic cells into more than 10 arsenic species
Result of Action
The acetylation of 3-AHPAA results in the formation of N-AHPAA . This compound is also used as a clinical drug for treating refractory bacterial vaginosis . The transformation of 3-AHPAA can lead to the release of arsenite, a more toxic and carcinogenic compound .
Action Environment
The action of 3-AHPAA is influenced by environmental factors. For instance, the use of roxarsone (ROX), an organoarsenic feed additive, can lead to the release of 3-AHPAA into the environment . Microbes in the environment can then transform 3-AHPAA into different arsenic-containing compounds .
特性
IUPAC Name |
(3-amino-4-hydroxyphenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3,9H,8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCHCFOPKOOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176019 | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxyphenylarsonic acid | |
CAS RN |
2163-77-1 | |
| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Arsanilic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-hydroxyphenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-3-arsanilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW7B92RB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)




